molecular formula C14H21N5O3 B2558868 Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate CAS No. 2034155-36-5

Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate

Cat. No. B2558868
CAS RN: 2034155-36-5
M. Wt: 307.354
InChI Key: HGZZGUGGKBIDHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of N-Boc piperazine derivatives as building blocks or intermediates . The synthesis of products like 9.40 and 9.42 involves the use of corresponding Cbz-protected piperazinones . After cyclization, the protecting group is removed by hydrogenation on Pd/C to give the product with a mono-Boc-protected linker .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . For example, the molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include cyclization and hydrogenation . The cyclization process forms the core structure of the compound, and the hydrogenation step is used to remove the protecting group .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate has a melting point of 105-108 °C .

Scientific Research Applications

Antibacterial Activity

Compounds with a similar structure, such as triazolo [4,3-a]pyrazine derivatives, have been synthesized and evaluated for their antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Antimicrobial Agents

The urgent need to develop new antimicrobial agents with excellent antibacterial activity has led to the synthesis of a series of novel triazolo [4,3-a]pyrazine derivatives . These compounds have shown potential in addressing the challenge of infectious diseases .

Energetic Materials

Compounds with a similar structure, such as [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials, have been synthesized effectively . These materials exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .

Heat-Resistant Explosives

Some [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials have shown significant potential as heat-resistant explosives . They have excellent thermal stability and very good calculated detonation performance .

Primary Explosives

Certain [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials are very sensitive but exhibit excellent calculated detonation performance . These features suggest strong possibilities for applications as primary explosives .

Anti-Tumor Activity

Compounds with a similar structure, such as [1,2,4]triazolo [4,3-a]pyrazine derivatives, have exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines . They also possess superior c-Met kinase inhibition ability at the nanomolar level .

Future Directions

The future directions for research on “Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate” and similar compounds could involve the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

tert-butyl N-[2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3/c1-5-21-12-11-18-17-10(19(11)9-8-15-12)6-7-16-13(20)22-14(2,3)4/h8-9H,5-7H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZZGUGGKBIDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.